

# "6-Tert-butylpyridine-3-carbonitrile" IUPAC name and synonyms

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## Compound of Interest

Compound Name: 6-Tert-butylpyridine-3-carbonitrile

Cat. No.: B1319214

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## Technical Guide: 6-Tert-butylpyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**6-Tert-butylpyridine-3-carbonitrile**, a substituted pyridine derivative, represents a molecule of significant interest in medicinal chemistry and materials science. The pyridine scaffold is a ubiquitous feature in a vast array of biologically active compounds and functional materials. The incorporation of a tert-butyl group can enhance lipophilicity and metabolic stability, while the nitrile moiety serves as a versatile chemical handle for further synthetic transformations and can participate in crucial interactions with biological targets. This technical guide provides a comprehensive overview of the chemical identity, properties, synthesis, and potential applications of **6-tert-butylpyridine-3-carbonitrile**, tailored for professionals in research and development.

### Chemical Identity and Synonyms

The nomenclature and primary identifiers for this compound are crucial for accurate database searches and regulatory compliance.

Identifier	Value
IUPAC Name	6-(tert-butyl)pyridine-3-carbonitrile
Synonym	6-(tert-Butyl)nicotinonitrile
CAS Number	56029-45-9
Molecular Formula	C <sub>10</sub> H <sub>12</sub> N <sub>2</sub>
Molecular Weight	160.22 g/mol
Physical Form	Solid[1]

## Physicochemical and Spectroscopic Data

Precise physicochemical and spectroscopic data are fundamental for the characterization and quality control of a chemical entity. While exhaustive experimental data for **6-tert-butylpyridine-3-carbonitrile** is not extensively published, the following tables summarize known properties and expected spectroscopic characteristics based on the analysis of closely related structures.

### Physicochemical Properties

Property	Value	Notes
Melting Point	Data not available	Expected to be a solid at room temperature.
Boiling Point	Data not available	
Solubility	Data not available	The tert-butyl group is expected to increase solubility in nonpolar organic solvents.

### Spectroscopic Data (Predicted)

Spectroscopic Technique	Expected Characteristics
$^1\text{H}$ NMR	Signals corresponding to the tert-butyl protons (singlet, ~1.3-1.5 ppm), and distinct aromatic protons on the pyridine ring (in the range of 7.5-9.0 ppm).
$^{13}\text{C}$ NMR	Resonances for the quaternary and methyl carbons of the tert-butyl group, the nitrile carbon, and the carbons of the pyridine ring.
Infrared (IR) Spectroscopy	A characteristic sharp absorption band for the nitrile ( $\text{C}\equiv\text{N}$ ) stretch around 2220-2240 $\text{cm}^{-1}$ .
Mass Spectrometry (MS)	A molecular ion peak corresponding to the molecular weight of the compound.

## Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of **6-tert-butylpyridine-3-carbonitrile**, compiled from established procedures for related nicotinonitrile derivatives.

### Synthesis of 6-Tert-butylpyridine-3-carbonitrile

A plausible synthetic route involves the construction of the substituted pyridine ring through a multi-component reaction, a common strategy for generating highly substituted pyridines.<sup>[2]</sup>

Reaction Scheme: A one-pot condensation reaction of pivalaldehyde (as a source of the tert-butyl group), malononitrile, and an enamine derived from acetone and a secondary amine.

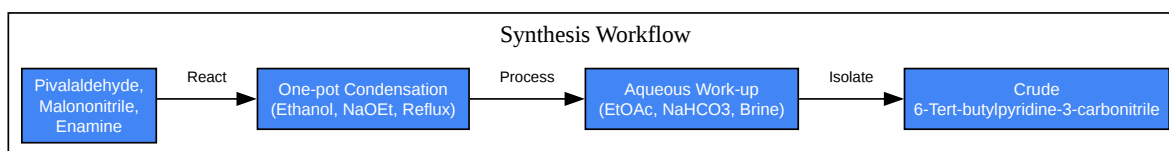
Materials and Reagents:

- Pivalaldehyde
- Malononitrile
- Acetone

- Pyrrolidine (or another suitable secondary amine)
- Anhydrous ethanol
- Glacial acetic acid
- Sodium ethoxide

#### Procedure:

- **Formation of the Enamine:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrrolidine (1.1 equivalents) in anhydrous ethanol. Cool the solution in an ice bath and slowly add acetone (1.0 equivalent). Allow the mixture to stir at room temperature for 2 hours.
- **Reaction Mixture:** To the freshly prepared enamine solution, add pivalaldehyde (1.0 equivalent) and malononitrile (1.0 equivalent).
- **Cyclization:** Add a catalytic amount of sodium ethoxide to the mixture.
- **Reflux:** Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.
- **Work-up:** After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.



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A high-level workflow for the synthesis of **6-Tert-butylpyridine-3-carbonitrile**.

## Purification

Purification of the crude product is essential to obtain the compound in high purity for subsequent analysis and biological testing. Column chromatography is a standard and effective method.

Procedure:

- **Column Preparation:** Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
- **Loading:** Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dry powder onto the top of the prepared column.
- **Elution:** Elute the column with the chosen solvent system, starting with a low polarity mixture and gradually increasing the polarity.
- **Fraction Collection:** Collect fractions and monitor them by TLC to identify those containing the pure product.
- **Solvent Removal:** Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **6-tert-butylpyridine-3-carbonitrile**.

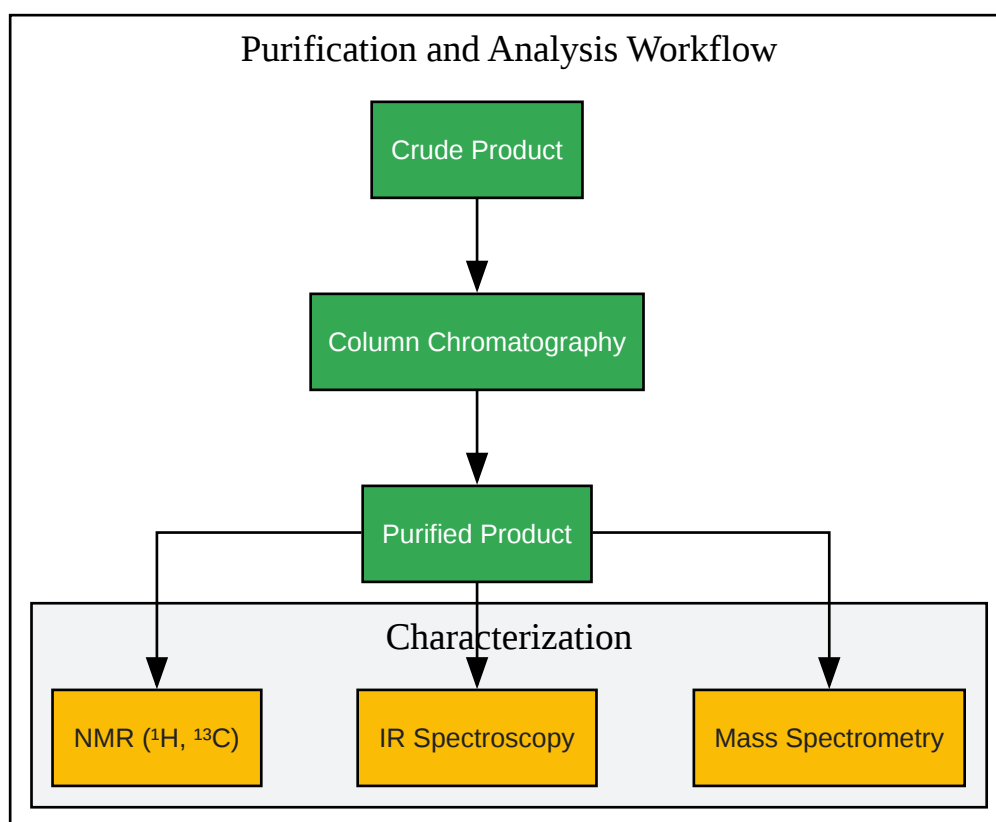
## Analysis and Characterization

A combination of spectroscopic methods should be employed to confirm the structure and purity of the synthesized compound.

Procedures:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - Dissolve a small sample (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>).

- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.
- Analyze the spectra to confirm the presence of all expected proton and carbon signals and their multiplicities.
- Infrared (IR) Spectroscopy:
  - Obtain an IR spectrum of the solid sample using an ATR-FTIR spectrometer.
  - Identify the characteristic absorption peak for the nitrile group.
- Mass Spectrometry (MS):
  - Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
  - Analyze the sample using an ESI-MS or GC-MS instrument to determine the molecular weight and fragmentation pattern.



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Workflow for the purification and structural elucidation of the target compound.

## Potential Biological Activity and Applications in Drug Discovery

While specific biological data for **6-tert-butylpyridine-3-carbonitrile** is not readily available in the public domain, the pyridine-3-carbonitrile (nicotinonitrile) scaffold is a well-established pharmacophore found in numerous clinically used drugs and biologically active molecules.<sup>[3]</sup>

Potential Therapeutic Areas:

- **Anticancer Activity:** Many pyridine-3-carbonitrile derivatives have demonstrated significant anticancer properties.<sup>[4][5]</sup> These compounds can act through various mechanisms, including the inhibition of kinases such as PIM-1, which are often overexpressed in cancer cells.<sup>[6]</sup> The presence of the nitrile group can be crucial for binding to the active sites of target enzymes.
- **Antimicrobial Agents:** The cyanopyridine core is also present in compounds exhibiting antibacterial and antifungal activities.<sup>[3]</sup> The specific substitution pattern on the pyridine ring plays a critical role in determining the spectrum and potency of antimicrobial action.
- **Kinase Inhibition:** Substituted pyridines are prominent in the design of kinase inhibitors for various therapeutic targets. For instance, Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors containing a pyridine core are being explored for cancer immunotherapy.

The unique combination of a tert-butyl group and a nitrile moiety on the pyridine ring of **6-tert-butylpyridine-3-carbonitrile** makes it an attractive candidate for screening in various biological assays to explore its potential as a lead compound in drug discovery programs. Its synthesis and characterization as outlined in this guide provide a solid foundation for such investigations.

## Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling **6-tert-butylpyridine-3-carbonitrile**.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[2] Avoid contact with skin and eyes.[2]
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide is intended for informational purposes for research and development professionals. All procedures should be carried out by trained individuals in a suitably equipped laboratory.

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Address: 3281 E Guasti Rd  
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